molecular formula C16H32O3 B163856 16-Hydroxyhexadecanoic acid CAS No. 506-13-8

16-Hydroxyhexadecanoic acid

Cat. No. B163856
CAS RN: 506-13-8
M. Wt: 272.42 g/mol
InChI Key: UGAGPNKCDRTDHP-UHFFFAOYSA-N
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Description

16-Hydroxyhexadecanoic acid, also known as Juniperic acid or 16-Hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid. It is a metabolite of the saturated fatty acid palmitic acid (16:0) that has been hydroxylated on its terminal (ω) carbon . It is produced by ω- hydroxylation of palmitic acid by cytochrome P450 in both plants and animals . In plants, it is commonly a component of cutin .


Synthesis Analysis

The synthesis of 16-Hydroxyhexadecanoic acid involves the ω-hydroxylation of palmitic acid by cytochrome P450 enzymes . A specific synthesis method involves the use of hexadecanolide lactone, aqueous sodium hydroxide, and tetrabutylammonium hydrogen sulfate in toluene at 95°C for 6 hours .


Molecular Structure Analysis

The molecular formula of 16-Hydroxyhexadecanoic acid is C16H32O3 . The InChI string is InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) and the SMILES string is C(CCCCCCCC(=O)O)CCCCCCCO .


Physical And Chemical Properties Analysis

16-Hydroxyhexadecanoic acid is a solid substance . The molecular weight is 272.42 g/mol .

Scientific Research Applications

  • Enzymatic Intramolecular Lactonization : Research shows the enzymatic intramolecular lactonization of 16-hydroxyhexadecanoic acid, where certain enzymes, particularly lipases, can catalyze the formation of hexadecanolide in a microaqueous environment. This process is influenced by factors like enzyme type, substrate concentration, solvent, and temperature (Robinson et al., 1994).

  • Synthetic Applications : 16-Hydroxyhexadecanoic acid has been synthesized using specific methods from 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane. Such syntheses demonstrate its potential in various chemical manufacturing processes (Nesmeyanov et al., 1960).

  • Biochemical Transformation : The compound plays a role in biochemical transformations, like the conversion of n-alkanes to α,ω-dioic acids, as part of an oxidation cascade catalyzed by cytochrome P450 52A3 (Scheller et al., 1998).

  • Monolayer Studies : The behavior of 16-hydroxyhexadecanoic acid at the air/water interface has been investigated, providing insights into the interfacial behavior of molecules containing hydrophilic groups (Kellner & Cadenhead, 1979).

  • Cutinase Substrates : It serves as a substrate for microbial cutinases in studies aiming to understand enzyme-catalyzed hydrolysis. This has applications in understanding natural biodegradation processes (Osman et al., 1993).

  • Cutin and Suberin Biosynthesis : The compound is significant in the biosynthesis of cutin and suberin in plants, as demonstrated by the enzymatic conversion of 16-hydroxyhexadecanoic acid to dicarboxylic acid in cell-free extracts from plants (Kolattukudy et al., 1975).

  • Aliphatic Polyesters Material : Derivatives of 16-hydroxyhexadecanoic acid isolated from plants like tomatoes have potential as materials for aliphatic polyesters, valuable in various industrial applications (Arrieta-Báez et al., 2011).

  • Monolayer Characteristics : Studies on the monolayer characteristics of this acid provide information about the impact of secondary hydrophilic groups on molecular behavior, relevant in surface chemistry (Yue et al., 2004).

  • Polyesterification Catalysis : The acid is used in polyesterification catalysis, as demonstrated in solvent-free ω-hydroxy acid polycondensations, important for polymer chemistry (Mahapatro et al., 2004).

  • Suberization Biochemistry : It has a role in the suberization process in plants, particularly in the biochemical transformation involving omega-hydroxyacid oxidation (Agrawal & Kolattukudy, 1977).

Safety And Hazards

In case of skin contact with 16-Hydroxyhexadecanoic acid, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled or ingested, medical attention should be sought . It is also recommended to avoid dust formation and breathing vapors or gas .

Future Directions

As a key monomer of cutin in the plant cuticle, 16-Hydroxyhexadecanoic acid plays a significant role in plant metabolism . Future research may focus on further understanding its synthesis and role in plant and animal metabolism.

properties

IUPAC Name

16-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGPNKCDRTDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060133
Record name 16-Hydroxypalmitic acid
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Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Hydroxyhexadecanoic acid
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Product Name

16-Hydroxyhexadecanoic acid

CAS RN

506-13-8
Record name 16-Hydroxyhexadecanoic acid
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Record name 16-Hydroxypalmitic acid
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Record name 16-Hydroxyhexadecanoic acid
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Record name Hexadecanoic acid, 16-hydroxy-
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Record name 16-Hydroxypalmitic acid
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Record name 16-HYDROXYPALMITIC ACID
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Record name 16-Hydroxyhexadecanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

94.00 to 98.00 °C. @ 760.00 mm Hg
Record name 16-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A compound of General formula 4 (n=10) (2.72 g, 10 mmole) was mixed with 2.0 g of ground sodium hydroxide, 16 ml of diethylene glycol, 1.3 ml of 85% hydrated hydrazine, and 0.6 ml of methanol, and stirred at 110° C. for 30 min. The mixture was heated up to 195-200° C. and stirred for 15 hours. Distillable components were completely distilled off to ensure its removal out of the system. The residue was cooled, acidified and subjected to extraction with chloroform. The chloroform layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off to provide a crystalline material. It was recrystallized from benzene to produce 2.1 g of 15-hydroxypentadecanoic acid 2 (n=10). The yield was 81%. The product had a melting point of 84-86° C. The structure of 15-hydroxypentadecanoic acid was confirmed from IR and NMR spectral observation.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrated hydrazine
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 liter three neck round bottom flask, equipped with a mechanical stirrer and reflux condenser, was charged with 300 g (1.16 moles) of 99% hexadecanolide, 1000 mls of 50% sodium hydroxide, 1500 mls of toluene and 5.6 g (0.01 6 moles) of 97% tetrabutylammonium hydrogen sulfate. The reaction mixture stirred at 85°-95° C. overnight, the reaction was cooled, and filtered under vacuum. The filtered solid was washed with diethyl ether before being added to water and acidified to pH=1.5 with concentrated hydrochloric acid. The precipitated product was filtered under vacuum, washed several times with water and dried at 50°-60° C. under high vacuum to give 353 g (1.2 moles) of 97% 16-hydroxy hexadecanoic acid.
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
catalyst
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxyhexadecanoic acid
Reactant of Route 2
16-Hydroxyhexadecanoic acid
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16-Hydroxyhexadecanoic acid
Reactant of Route 4
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16-Hydroxyhexadecanoic acid
Reactant of Route 5
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Reactant of Route 6
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16-Hydroxyhexadecanoic acid

Citations

For This Compound
1,120
Citations
BMJ Kellner, DA Cadenhead - Journal of Colloid and Interface Science, 1978 - Elsevier
… In contrast, 9-hydroxyhexadecanoic acid (9HHA) and 16-hydroxyhexadecanoic acid (16HHA) act as bipolar substances, exhibiting gaseous behavior at high areas/molecule. Both show …
Number of citations: 118 www.sciencedirect.com
Y Kodera, M Furukawa, M Yokoi, H Kuno… - Journal of …, 1993 - Elsevier
… 16-Hexadecanolide was synthesized with PEG-lipase from 16-hydroxyhexadecanoic acid ethyl ester via intramolecular ester exchange reaction. The lactone was effectively obtained in …
Number of citations: 17 www.sciencedirect.com
S Schneider, MG Wubbolts, D Sanglard… - Biocatalysis and …, 1999 - Taylor & Francis
… The intermediates of 16-hydroxyhexadecanoic acid oxidation by whole cells synthesizing cytochrome P45bM-3 monooxygenase were identified by gas chromatography mas …
Number of citations: 6 www.tandfonline.com
K Kusumoto, K Kageyama, H Tanaka… - Oncology …, 2004 - spandidos-publications.com
… Sodium salts 15-Hydroxypentadecanoic acid sodium salt 16-Hydroxyhexadecanoic acid sodium salt 15-Hydroxy-ll-pentadecenoic acid sodium salt 16-Hydroxy-9-hexadecenoic acid …
Number of citations: 11 www.spandidos-publications.com
PE Kolattukudy, R Croteau, TJ Walton - Plant Physiology, 1975 - academic.oup.com
… Thus, 16-hydroxyhexadecanoic acid was converted exclusively into hexadecane-1 ,16-dioic … of dicarboxylic acid formation from 16hydroxyhexadecanoic acid in epidermal extracts is …
Number of citations: 29 academic.oup.com
VP Agrawal, PE Kolattukudy - Archives of Biochemistry and Biophysics, 1978 - Elsevier
… It has been demonstrated that a cell-free extract obtained from suberizing disks of potato tubers catalyzed the conversion of 16-hydroxyhexadecanoic acid to the corresponding …
Number of citations: 62 www.sciencedirect.com
D Arrieta-Baez, M Cruz-Carrillo, MB Gómez-Patiño… - Molecules, 2011 - mdpi.com
… 10-Oxo-16-hydroxyhexadecanoic acid, the dimer and linear trimer could be useful in the preparation of aliphatic polyesters while the branched trimer can lead to the formation of …
Number of citations: 29 www.mdpi.com
D Aparaschivei, A Todea, I Păuşescu… - Pure and Applied …, 2016 - degruyter.com
… , 12-hydroxy stearic acid, 16-hydroxyhexadecanoic acid and ricinoleic acid, were synthesized … The weight-loss profile emphasized the degradation of the 16-hydroxyhexadecanoic acid …
Number of citations: 10 www.degruyter.com
TL Collier, Y Hwang, R Ramasamy… - Journal of Nuclear …, 2002 - Soc Nuclear Med
… To a stirred solution of 16-hydroxyhexadecanoic acid, 1 (1 g, 3.6 mmol), in 40 mL anhydrous methanol, was added 50% boron trifluoride in methanol (6.5 mL), and the reaction mixture …
Number of citations: 14 jnm.snmjournals.org
MB Gómez-Patiño, J Cassani, ME Jaramillo-Flores… - Molecules, 2013 - mdpi.com
… Among them, 16-hydroxyhexadecanoic acid showed a relatively high reactivity in a series of reactions of these compounds. However, there were large differences in the molecular …
Number of citations: 17 www.mdpi.com

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